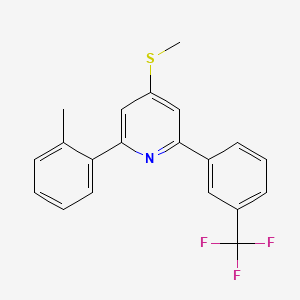
2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2-methylphenyl group, a 4-methylthio group, and a 6-(3-(trifluoromethyl)phenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several synthetic routes. One common method involves the use of pyridine N-oxides as intermediates. The addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylphenyl)-4-methylthio-6-phenylpyridine
- 2-(2-Methylphenyl)-4-methylthio-6-(4-methylphenyl)pyridine
- 2-(2-Methylphenyl)-4-methylthio-6-(3-chlorophenyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-(2-Methylphenyl)-4-methylthio-6-(3-(trifluoromethyl)phenyl)pyridine distinguishes it from similar compounds
Propiedades
Número CAS |
116610-81-2 |
|---|---|
Fórmula molecular |
C20H16F3NS |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H16F3NS/c1-13-6-3-4-9-17(13)19-12-16(25-2)11-18(24-19)14-7-5-8-15(10-14)20(21,22)23/h3-12H,1-2H3 |
Clave InChI |
SXNGQXUXTURSGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


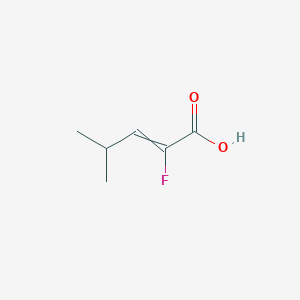
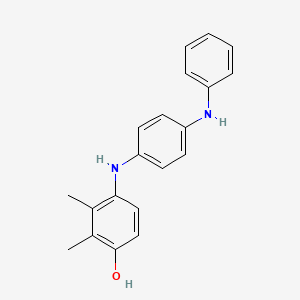

![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
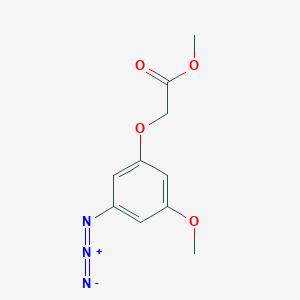
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


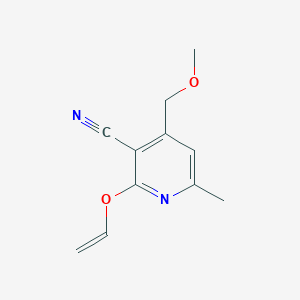
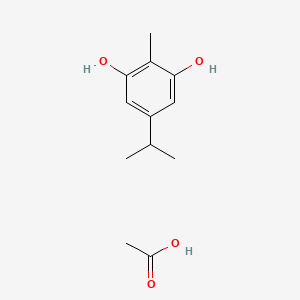
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
